2-[(2,6-Dichlorophenoxy)methyl]oxirane
Overview
Description
“2-[(2,6-Dichlorophenoxy)methyl]oxirane” is a chemical compound with the CAS Number: 3556-00-1 . It has a molecular weight of 219.07 . The IUPAC name for this compound is 2-[(2,6-dichlorophenoxy)methyl]oxirane .
Synthesis Analysis
The synthesis of “2-[(2,6-Dichlorophenoxy)methyl]oxirane” can be achieved from 2,6-Dichlorophenol and Epichlorohydrin .
Molecular Structure Analysis
The molecular formula of “2-[(2,6-Dichlorophenoxy)methyl]oxirane” is C9H8Cl2O2 . The InChI code for this compound is 1S/C9H8Cl2O2/c10-7-2-1-3-8(11)9(7)13-5-6-4-12-6/h1-3,6H,4-5H2 .
Physical And Chemical Properties Analysis
The predicted boiling point of “2-[(2,6-Dichlorophenoxy)methyl]oxirane” is 302.8±22.0 °C and its predicted density is 1.389±0.06 g/cm3 .
Scientific Research Applications
Environmental Fate and Biodegradation
The environmental behavior and microbial degradation of 2,4-D, a compound closely related to 2-[(2,6-Dichlorophenoxy)methyl]oxirane, are crucial for assessing its impact on ecosystems. Magnoli et al. (2020) reviewed the role of microorganisms in degrading 2,4-D and its degradation metabolite, 2,4-dichlorophenol (2,4-DCP), highlighting the significance of microbial processes in mitigating environmental pollution from such herbicides (Magnoli et al., 2020).
Toxicology and Environmental Health
Studies on the toxicology of chlorinated dibenzo-p-dioxins, which share structural similarities with 2-[(2,6-Dichlorophenoxy)methyl]oxirane, reveal the complexity of assessing their mutagenic potential. Wassom et al. (1977) reviewed the genetic toxicology of these compounds, emphasizing the need for further research to fully understand their health implications (Wassom et al., 1977).
Environmental Chemicals and Epigenetics
The interaction between environmental chemicals and epigenetic mechanisms is a growing area of research. Baccarelli and Bollati (2009) discussed how various environmental chemicals, including those related to 2,4-D, can modify epigenetic marks, potentially mediating toxicity and affecting gene expression without altering the DNA sequence. This underscores the complexity of environmental exposures and their potential to influence health outcomes through epigenetic changes (Baccarelli & Bollati, 2009).
Safety And Hazards
properties
IUPAC Name |
2-[(2,6-dichlorophenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-2-1-3-8(11)9(7)13-5-6-4-12-6/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYMDUMUZXIMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395313 | |
Record name | 2-[(2,6-Dichlorophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorophenoxy)methyl]oxirane | |
CAS RN |
3556-00-1 | |
Record name | 2-[(2,6-Dichlorophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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